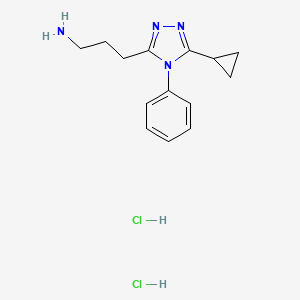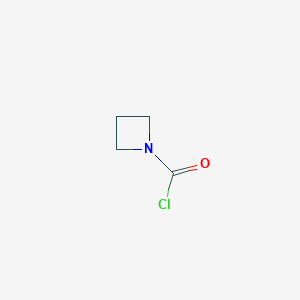
5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a triazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Antimicrobial Activities Compounds structurally related to "5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide" have been synthesized and tested for their antimicrobial properties. For example, the synthesis of triazole derivatives and their evaluation against various microorganisms revealed that some of these compounds exhibit significant antimicrobial activities. Such studies highlight the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Peptidomimetics and Biologically Active Compounds The utility of triazole compounds in the synthesis of peptidomimetics and biologically active molecules has been demonstrated. Specifically, the preparation of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives has been explored for creating collections of compounds with potential biological activities, including inhibitors of HSP90, indicating the role of triazoles in drug discovery and development (Ferrini et al., 2015).
Synthesis and Characterization of Novel Derivatives Research has focused on synthesizing and characterizing new triazole derivatives with potential cytotoxic activities against cancer cells. The development of such compounds underscores the importance of triazoles in medicinal chemistry, offering pathways for the creation of novel anticancer agents (Hassan et al., 2014).
Catalyst and Solvent-Free Synthesis Innovative synthetic approaches have been developed for triazole compounds, emphasizing catalyst- and solvent-free conditions. These methodologies not only streamline the synthesis of triazoles but also contribute to greener chemical processes, highlighting the compound's role in advancing sustainable chemistry practices (Moreno-Fuquen et al., 2019).
Antitumor Activity The exploration of triazole derivatives for their antitumor activities has led to the synthesis of compounds with promising inhibitory effects on cancer cell proliferation. Such studies illustrate the potential of triazole-based compounds in oncology, offering new avenues for cancer treatment (Hao et al., 2017).
Propriétés
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-13-8-4-11(5-9-13)19-16(23)14-15(18)22(21-20-14)12-6-2-10(17)3-7-12/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFVQLWCHHTUII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2933900.png)
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2933901.png)
![(E)-6-(3-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2933902.png)
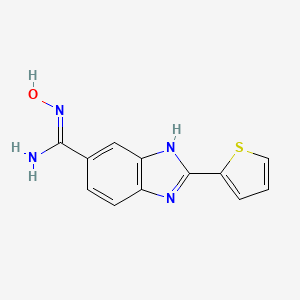
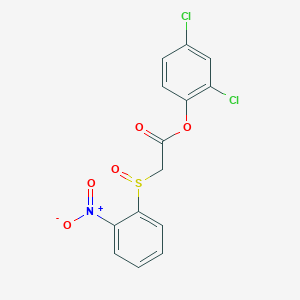
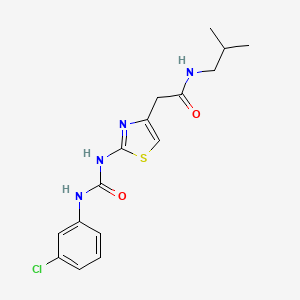
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2933909.png)
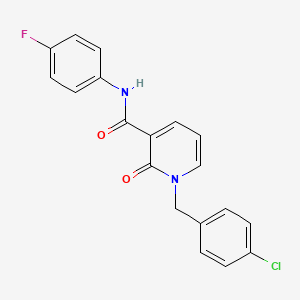

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)
![3-(4-(methylthio)phenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933916.png)
